(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate
Overview
Description
(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate is an organic compound that features a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, a pyrimidinyl group at the 2 position, and two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate typically involves the condensation of 3,4-diethoxybenzaldehyde with pyrimidin-2-ylmethanol in the presence of an acid catalyst, followed by acetylation using acetic anhydride. The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidinyl group can be reduced to form dihydropyrimidine derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of amide or thioester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3,4-dimethoxyphenyl)(pyrimidin-2-yl)methylene diacetate: Similar structure but with methoxy groups instead of ethoxy groups.
(3,4-difluorophenyl)(pyrimidin-2-yl)methylene diacetate: Similar structure but with fluorine atoms instead of ethoxy groups.
Uniqueness
(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.
Properties
IUPAC Name |
[acetyloxy-(3,4-diethoxyphenyl)-pyrimidin-2-ylmethyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-5-24-16-9-8-15(12-17(16)25-6-2)19(26-13(3)22,27-14(4)23)18-20-10-7-11-21-18/h7-12H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKIFWJOHDMDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=NC=CC=N2)(OC(=O)C)OC(=O)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157511 | |
Record name | Methanediol, 1-(3,4-diethoxyphenyl)-1-(2-pyrimidinyl)-, 1,1-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-87-1 | |
Record name | Methanediol, 1-(3,4-diethoxyphenyl)-1-(2-pyrimidinyl)-, 1,1-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890095-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanediol, 1-(3,4-diethoxyphenyl)-1-(2-pyrimidinyl)-, 1,1-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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